2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Overview
Description
2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride (DCFC) is a chemical compound that is used in many scientific research applications. It is a versatile compound that can be used in a variety of reactions, including synthesis, reaction mechanisms, and biochemical and physiological effects. DCFC has a wide range of applications in the laboratory, including its use in organic synthesis, chromatography, and spectroscopy.
Scientific Research Applications
Organic Synthesis & Catalysis : It's used in the isolation of N-heterocyclic carbene precursors with increased α -acceptor character featuring N-fluorophenyl substituents, suggesting its role in developing compounds with potential applications in organic synthesis and catalysis (Hobbs et al., 2010).
Synthesis of Alkaloid Analogues : The compound is utilized for the synthesis of isosteric analogues of various tetracyclic indole derived alkaloids, indicating its significance in medicinal chemistry and drug development (Kiamehr et al., 2013).
Insecticidal Compounds : It is involved in the syntheses of novel insecticidal compounds against armyworms, showcasing its utility in agricultural chemistry (Shi et al., 2000).
Pharmaceutical Intermediates : The compound is an important intermediate for ciprofloxacin as an antibiotic, highlighting its application in pharmaceutical manufacturing (Ming & Tianyong, 2007).
Synthesis of Iminodithiazoles and 2-Cyanobenzothiazoles : It reacts with fluoroanilines to produce these compounds, which could be useful in various chemical syntheses (Besson & Rees, 1995).
Antimicrobial Agents : Certain synthesized compounds using 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride showed promising antibacterial activities, contributing to the field of antimicrobial research (Mistry et al., 2016; Holla et al., 2003) (Holla et al., 2003).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of cyano (cyclopropyl)quinolonecarboxylates, which are used as antibacterial agents . This suggests that its targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
As a reactant, it likely interacts with other compounds to form cyano (cyclopropyl)quinolonecarboxylates . These compounds may inhibit bacterial growth by interfering with DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.
Biochemical Pathways
Given its use in the synthesis of antibacterial agents , it may indirectly affect pathways related to bacterial DNA replication and cell division.
Pharmacokinetics
Its physicochemical properties such as solubility and density are known . It is practically insoluble (0.03 g/L at 25 ºC) and has a density of 1.66±0.1 g/cm³ (20 ºC 760 Torr) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reactant in the synthesis of antibacterial agents , its action likely results in the formation of compounds that inhibit bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride. It is recommended to avoid release to the environment and ensure adequate ventilation during handling . It is also advised to wear protective equipment such as gloves, goggles, and protective clothing to avoid skin contact .
properties
IUPAC Name |
2,4-dichloro-3-cyano-5-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3FNO/c9-6-3(8(11)14)1-5(12)7(10)4(6)2-13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRAINSLWDPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558688 | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117528-59-3 | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.